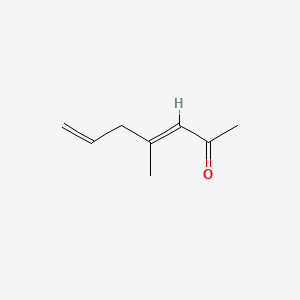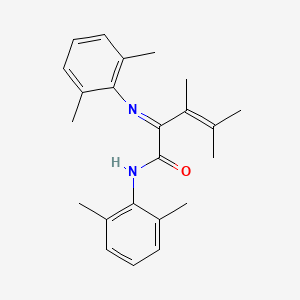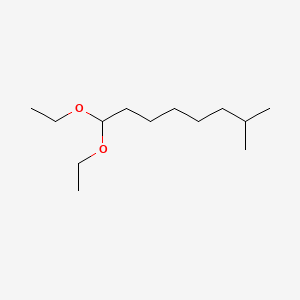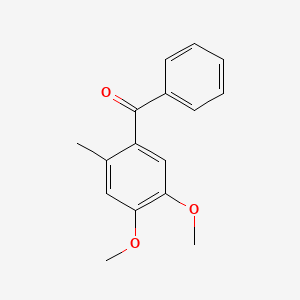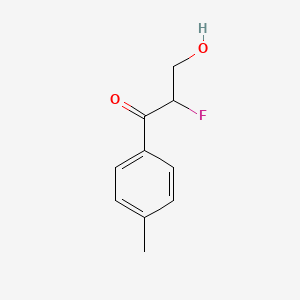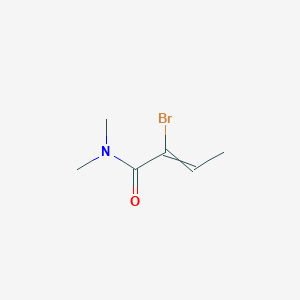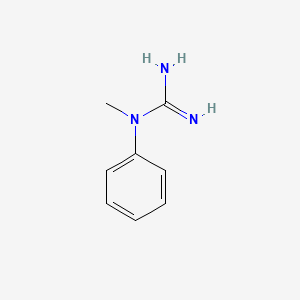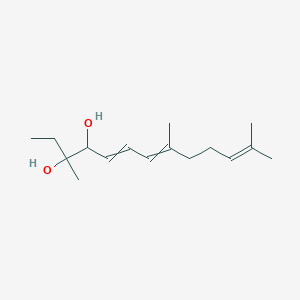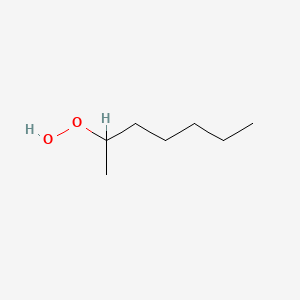
Hydroperoxide, 1-methylhexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 1-methylhexyl is an organic compound with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.2007 g/mol . It is a type of hydroperoxide, which contains the hydroperoxy functional group (−OOH). This compound is also known by its IUPAC name, 1-methylhexyl hydroperoxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methylhexyl can be synthesized through the autoxidation of hydrocarbons. This process involves the direct reaction of oxygen (O₂) with a hydrocarbon, typically under controlled temperature and pressure conditions . The reaction is initiated by the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of the hydroperoxide.
Industrial Production Methods
In industrial settings, hydroperoxides are often produced via the peroxidation of hydrocarbons. For example, the hydroperoxide process for the production of propylene oxide involves the peroxidation of ethylbenzene to ethylbenzene hydroperoxide, which then reacts with propylene to produce propylene oxide and alcohol .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 1-methylhexyl undergoes several types of chemical reactions, including:
Oxidation: Hydroperoxides can be oxidized to form various products, such as alcohols and ketones.
Reduction: Hydroperoxides can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: Hydroperoxides can participate in substitution reactions, where the hydroperoxy group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium (IV) oxide and organoselenium compounds.
Reduction: Lithium aluminium hydride is a common reducing agent used to convert hydroperoxides to alcohols.
Substitution: Various catalysts and reagents can be used to facilitate substitution reactions involving hydroperoxides.
Major Products
Aplicaciones Científicas De Investigación
Hydroperoxide, 1-methylhexyl has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of hydroperoxide, 1-methylhexyl involves the formation of reactive oxygen species (ROS) through the cleavage of the O-O bond. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage . The pathways involved in these reactions include the activation of signaling cascades and the modulation of gene expression .
Comparación Con Compuestos Similares
Hydroperoxide, 1-methylhexyl can be compared with other hydroperoxides, such as:
tert-Butyl hydroperoxide: Used in the production of propylene oxide and as a reagent in organic synthesis.
Cumene hydroperoxide: Used in the production of phenol and acetone through the Hock process.
Methyl hydroperoxide: Used in various oxidation reactions and as a reagent in organic synthesis.
This compound is unique due to its specific molecular structure and reactivity, which make it suitable for certain applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
762-46-9 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-6-7(2)9-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
FWELUXZVATZEMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
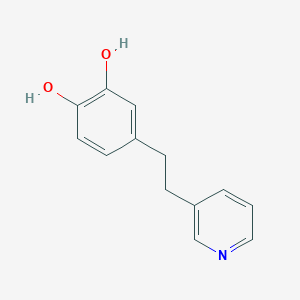
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
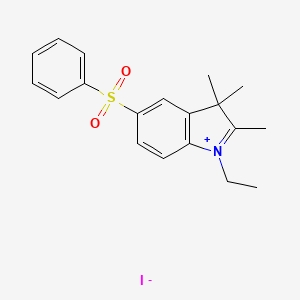
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
